REACTION_CXSMILES
|
[CH3:1][CH2:2]N=C=NCCCN(C)C.C(O)C.[Br:15][C:16]1[CH:20]=[CH:19][O:18][C:17]=1[C:21]([OH:23])=[O:22]>CN(C)C1C=CN=CC=1.ClCCl>[Br:15][C:16]1[CH:20]=[CH:19][O:18][C:17]=1[C:21]([O:23][CH2:1][CH3:2])=[O:22]
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OC=C1)C(=O)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction solution was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/30)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(OC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |